molecular formula C15H25NO4 B6209764 1-[(tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid CAS No. 1513993-05-9

1-[(tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid

Katalognummer B6209764
CAS-Nummer: 1513993-05-9
Molekulargewicht: 283.4
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Tert-Butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid (TBCPCA) is a heterocyclic organic compound with a cyclopentylpyrrolidine ring structure. It is a versatile starting material for the synthesis of a wide range of compounds, including drugs and other biologically active molecules. TBCPCA is also used in the synthesis of various pharmaceuticals and in the preparation of novel compounds with potential therapeutic value.

Wirkmechanismus

The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid is not fully understood. However, it is believed to act as a prodrug, which is converted in the body to the active compound. This conversion is thought to be catalyzed by enzymes such as cytochrome P450 and monoamine oxidase.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to have anti-inflammatory, anti-cancer, and anti-epileptic activity. Additionally, it has been found to have an effect on the central nervous system, including an increase in the release of dopamine and serotonin, and a decrease in the release of norepinephrine.

Vorteile Und Einschränkungen Für Laborexperimente

1-[(tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid has several advantages when used in laboratory experiments. It is a relatively inexpensive starting material and can be synthesized in a variety of solvents. Additionally, it is stable in solution and can be stored for long periods of time without degradation. The main limitation of this compound is that it is a relatively new compound and its mechanism of action is still not fully understood.

Zukünftige Richtungen

There are several potential future directions for research on 1-[(tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid. One potential direction is to investigate its potential therapeutic applications, such as its ability to reduce inflammation or its potential anti-cancer activity. Additionally, further research could be conducted to better understand its mechanism of action and to identify potential drug interactions. Another potential direction is to investigate its ability to modulate the release of neurotransmitters, such as dopamine and serotonin, in order to better understand its potential therapeutic applications. Additionally, further research could be conducted to identify novel compounds that can be synthesized from this compound. Finally, further research could be conducted to identify potential side effects and toxicities associated with its use.

Synthesemethoden

1-[(tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid can be synthesized from the reaction of tert-butyl chloride and 3-cyclopentylpyrrolidine-3-carboxylic acid in the presence of anhydrous aluminum chloride. The reaction proceeds in two steps, first forming the tert-butyl ester of 3-cyclopentylpyrrolidine-3-carboxylic acid and then condensing it with a base to form the desired product. The reaction can be carried out in a variety of solvents, such as dichloromethane, toluene, or ethyl acetate.

Wissenschaftliche Forschungsanwendungen

1-[(tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid has been used in a variety of scientific research applications, including the synthesis of novel compounds with potential therapeutic value. For example, it has been used in the synthesis of the anti-epileptic drug lacosamide and the anticonvulsant drug vigabatrin. Additionally, this compound has been used in the synthesis of compounds with potential anti-inflammatory and anti-cancer activity.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid involves the protection of the amine group, followed by the addition of a cyclopentyl group and the subsequent deprotection of the amine and carboxylic acid groups.", "Starting Materials": [ "L-proline", "tert-butyl chloroformate", "cyclopentylamine", "triethylamine", "dichloromethane", "diisopropylethylamine", "hydrochloric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Protection of the amine group of L-proline with tert-butyl chloroformate and triethylamine in dichloromethane", "Addition of cyclopentylamine to the protected L-proline in the presence of diisopropylethylamine in dichloromethane", "Deprotection of the tert-butyl group with hydrochloric acid in dichloromethane", "Deprotection of the benzyl ester with sodium hydroxide in ethanol" ] }

CAS-Nummer

1513993-05-9

Molekularformel

C15H25NO4

Molekulargewicht

283.4

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.